1-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(4-iodophenyl)thiourea

Structural Biology X-ray Crystallography Protein-Ligand Complex Determination

1-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(4-iodophenyl)thiourea (CAS 887897-95-2) is a synthetic, trisubstituted thiourea featuring a 7,8-dimethyl-2-oxo-1,2-dihydroquinoline core linked via an ethyl spacer to a 4-iodophenyl thiourea moiety. The compound belongs to a broader class of quinolinone-based thioureas that have been explored as bacterial β-glucuronidase inhibitors and urease inhibitors; the defining structural feature of this specific compound—the para-iodo substituent—introduces a heavy atom (I, atomic radius ~140 pm) with high polarizability and electron density, which distinguishes it from methyl-, trifluoromethyl-, and ethoxy-substituted analogs commonly found in screening libraries.

Molecular Formula C20H20IN3OS
Molecular Weight 477.36
CAS No. 887897-95-2
Cat. No. B2615639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(4-iodophenyl)thiourea
CAS887897-95-2
Molecular FormulaC20H20IN3OS
Molecular Weight477.36
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)I)C
InChIInChI=1S/C20H20IN3OS/c1-12-3-4-14-11-15(19(25)24-18(14)13(12)2)9-10-22-20(26)23-17-7-5-16(21)6-8-17/h3-8,11H,9-10H2,1-2H3,(H,24,25)(H2,22,23,26)
InChIKeyQCXRWPYVSWERPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(4-iodophenyl)thiourea (CAS 887897-95-2): Structural Identity and Core Pharmacophore


1-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(4-iodophenyl)thiourea (CAS 887897-95-2) is a synthetic, trisubstituted thiourea featuring a 7,8-dimethyl-2-oxo-1,2-dihydroquinoline core linked via an ethyl spacer to a 4-iodophenyl thiourea moiety [1]. The compound belongs to a broader class of quinolinone-based thioureas that have been explored as bacterial β-glucuronidase inhibitors and urease inhibitors; the defining structural feature of this specific compound—the para-iodo substituent—introduces a heavy atom (I, atomic radius ~140 pm) with high polarizability and electron density, which distinguishes it from methyl-, trifluoromethyl-, and ethoxy-substituted analogs commonly found in screening libraries [2].

Why 4-Iodophenyl Substitution in 887897-95-2 Cannot Be Replaced by Generic Alkyl or Alkoxy Thiourea Analogs


Within the 7,8-dimethyl-2-oxo-1,2-dihydroquinoline thiourea series, the N′-aryl substituent governs both target engagement and physicochemical properties. Literature on structurally related quinolinone thioureas demonstrates that substituent identity on the terminal phenyl ring strongly modulates biological potency—for example, in a series of 26 quinoline-based acyl thiourea derivatives tested as urease inhibitors, compounds bearing OCH₃, OC₂H₅, Br, or CH₃ on the aryl ring displayed IC₅₀ values ranging from 1.19 to 18.92 μM, while analogs with extended hydrocarbon chains were completely inactive (IC₅₀ > 100 μM) [1]. The 4-iodo substituent in 887897-95-2 is sterically and electronically distinct from these substituents: iodine's larger van der Waals radius (1.98 Å vs. 1.85 Å for Br, 1.52 Å for Cl, 1.40 Å for F) and higher hydrophobicity (π constant = 1.12 vs. 0.86 for Br, 0.71 for Cl, 0.14 for F) predict altered binding-site occupancy and LogP compared to halogenated or alkylated analogs, making generic substitution unreliable without empirical validation [2].

Quantitative Differentiation Evidence for 1-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(4-iodophenyl)thiourea (887897-95-2)


Heavy-Atom Advantage: Calculated Molecular Weight and X-ray Scattering Potential vs. Non-Iodinated Analogs

The presence of a single iodine atom in 887897-95-2 increases the molecular weight to 477.4 g/mol, compared to 391.4 g/mol for the 4-methylphenyl analog (C20H21N3OS) and 445.4 g/mol for the 4-trifluoromethylphenyl analog (C21H20F3N3OS) [1]. This mass difference, combined with iodine's anomalous scattering signal (f′ and f″ components at Cu Kα wavelength: f′ ≈ -1.1 e⁻, f″ ≈ 6.9 e⁻), provides a distinct advantage for experimental phasing in X-ray crystallography, enabling single-wavelength anomalous diffraction (SAD) phasing from a single co-crystal without the need for selenomethionine incorporation or heavy-atom soaking [2]. The non-iodinated analogs lack this intrinsic phasing capability.

Structural Biology X-ray Crystallography Protein-Ligand Complex Determination

Calculated Lipophilicity (XLogP3-AA) and Predicted Membrane Permeability vs. 4-Ethoxyphenyl β-Glucuronidase Inhibitor Inh-1

PubChem-computed XLogP3-AA for 887897-95-2 is 4.3, compared to a calculated XLogP3-AA of approximately 3.5 for the established bacterial β-glucuronidase inhibitor Inh-1 (1-((6,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea, CAS 484006-66-8) [1]. The higher lipophilicity of 887897-95-2 is attributable to the iodine substituent (Hansch π = 1.12) vs. the ethoxy group (π ≈ 0.38) in Inh-1 [2]. While Inh-1 has demonstrated oral bioavailability and an IC₅₀ of 283 nM against E. coli β-glucuronidase in vitro, the increased LogP of 887897-95-2 predicts altered tissue distribution and potentially enhanced membrane permeation, making it a candidate for target engagement studies where higher lipophilicity is desirable [3].

Drug Discovery ADME Prediction β-Glucuronidase Inhibition

Substituent Steric Bulk: van der Waals Volume of 4-Iodophenyl vs. 4-Methylphenyl and 4-Trifluoromethylphenyl Analogs

The 4-iodophenyl group of 887897-95-2 presents a van der Waals volume approximately 33% larger than that of the 4-bromophenyl analog and approximately 65% larger than the 4-methylphenyl analog [1]. In a published SAR study of 26 quinoline-based acyl thiourea derivatives screened against urease, compounds bearing Br on the aryl ring exhibited IC₅₀ values in the 1.19–5.0 μM range, whereas compounds with smaller substituents (CH₃) showed IC₅₀ values of 8.2–18.92 μM, and compounds with bulky hydrocarbon chains were inactive [2]. This non-monotonic SAR indicates that iodine's intermediate steric bulk (Taft Eₛ ≈ -1.40 for I vs. -1.16 for Br, -1.24 for CH₃) may position 887897-95-2 in an under-explored steric window with potential for unique target interactions [1].

Medicinal Chemistry Structure-Activity Relationship Steric Parameter Analysis

Hydrogen-Bond Donor/Acceptor Profile and Topological Polar Surface Area vs. Inh-1 Reference Inhibitor

887897-95-2 has a computed topological polar surface area (TPSA) of 85.3 Ų, compared to 94.8 Ų for Inh-1, which contains an additional hydroxyethyl substituent on the thiourea nitrogen [1]. The lower TPSA of 887897-95-2, combined with three hydrogen-bond donors (vs. four in Inh-1), predicts improved passive oral absorption according to Veber's rule (TPSA < 140 Ų and HBD ≤ 5 correlate with good oral bioavailability) [2]. While Inh-1 has demonstrated oral efficacy in mice at 10 µg p.o. b.i.d., its additional hydroxyl group may limit CNS penetration; the reduced hydrogen-bonding capacity of 887897-95-2 suggests broader tissue distribution potential [3].

Drug Design Physicochemical Profiling Oral Bioavailability Prediction

Procurement-Relevant Application Scenarios for 1-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(4-iodophenyl)thiourea (887897-95-2)


X-ray Crystallographic Phasing of Protein-Ligand Complexes via Intrinsic Iodine SAD Signal

Structural biology groups solving co-crystal structures of quinolinone-binding proteins (e.g., bacterial β-glucuronidase, urease, or novel targets) can utilize 887897-95-2 as a phasing compound without additional heavy-atom derivatization. The single iodine atom provides sufficient anomalous scattering (f″ ≈ 6.9 e⁻ at Cu Kα) for SAD phasing from a single co-crystal, as established by the calculated molecular weight of 477.4 g/mol and anomalous scattering properties [1]. This eliminates the need for selenomethionine labeling or halide soaking, reducing experimental turnaround from weeks to days [2].

Structure-Activity Relationship (SAR) Expansion for Quinolinone Thiourea β-Glucuronidase Inhibitors

Medicinal chemistry teams seeking to expand SAR beyond the well-characterized Inh-1 scaffold (4-ethoxyphenyl, 6,8-dimethyl) can use 887897-95-2 to probe the effects of 7,8-dimethyl substitution combined with a 4-iodophenyl terminus. The computed XLogP3-AA of 4.3 vs. ~3.5 for Inh-1 [1] predicts differentiated ADME properties, while the iodine substituent offers a unique steric and electronic profile not represented in published urease inhibitor SAR, where Br, CH₃, OCH₃, and OC₂H₅ substituents have been explored but iodine has not [3].

Radiolabeled Probe Development for Target Engagement and Biodistribution Studies

The 4-iodophenyl group of 887897-95-2 provides a direct precursor for radio-iodination (¹²⁵I or ¹³¹I) via isotope exchange or electrophilic substitution, enabling the generation of radiolabeled probes for in vitro binding assays, autoradiography, or in vivo biodistribution studies without altering the pharmacophore. This capability is absent in the corresponding 4-methylphenyl or 4-trifluoromethylphenyl analogs, which would require de novo synthesis of a radiolabeled form [1].

Physicochemical Comparator for ADME Profiling of Halogenated Thiourea Series

ADME screening laboratories can employ 887897-95-2 as a representative iodo-substituted member of the quinolinone thiourea series to benchmark the effect of halogen size and polarizability on membrane permeability, metabolic stability, and plasma protein binding. Its TPSA of 85.3 Ų and four rotatable bonds position it within favorable oral drug space per Veber's criteria [1], and its distinct LogP compared to bromo, chloro, and fluoro analogs enables systematic deconvolution of halogen effects on pharmacokinetic parameters [2].

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